4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine often involves the reaction of substituted 2-(chloromethyl)-pyridines and imidazole or pyrimidine derivatives in the presence of sodium methoxide, leading to a series of substituted pyridinyl-methylthio-imidazoles and pyrimidines. For example, reactions involving substituted imidazole-2-thione and different pyrimidine-2-thiol have led to corresponding pyridinyl-methylthio-pyrimidine derivatives with good yields and confirmed molecular structures through single-crystal X-ray diffraction analyses (Ma et al., 2016).
Molecular Structure Analysis
The molecular structures of compounds within this chemical family, including imidazoles and pyrimidines, are often confirmed via single-crystal X-ray diffraction. These analyses reveal the crystallographic and molecular geometry, including bond lengths, angles, and symmetry, providing insights into the steric and electronic properties of the molecules (Ma et al., 2016).
Scientific Research Applications
Synthesis and Biological Activities
Cytoprotective Antiulcer Activity : Compounds related to the structure of interest have been synthesized and evaluated for their cytoprotective antiulcer activities. Notably, certain derivatives demonstrated potent inhibition of ulcers induced by HCl-ethanol and water-immersion stress in rats, alongside low acute toxicity (Ikeda et al., 1996).
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone have been synthesized and shown to possess analgesic and anti-inflammatory activities. These compounds were identified as potent cyclooxygenase inhibitors with significant COX-2 selectivity, offering insights into potential therapeutic applications (Abu‐Hashem et al., 2020).
Antiviral Activity : Certain analogues of the compound have demonstrated antiviral activities. A specific study highlighted the synthesis of analogues showing potent activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).
Antineoplastic Activity : Research into benzimidazole condensed ring systems related to the compound has led to the discovery of derivatives with varying degrees of antineoplastic activity against certain cancer cell lines, indicating potential applications in cancer chemotherapy (Abdel-Hafez, 2007).
Breast Cancer Chemotherapy : Novel selenylated imidazo[1,2-a]pyridines have been designed, synthesized, and shown to exhibit promising activity against breast cancer cells. These compounds inhibited cell proliferation and induced apoptosis, highlighting their potential as antiproliferative agents for breast cancer treatment (Almeida et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-[1-(2-methoxyethyl)imidazol-2-yl]piperidin-1-yl]-2-methylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5OS/c1-13-20-17(15-5-11-25-18(15)21-13)23-7-3-4-14(12-23)16-19-6-8-22(16)9-10-24-2/h5-6,8,11,14H,3-4,7,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNNEUPZPHZDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N3CCCC(C3)C4=NC=CN4CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-methylthieno[2,3-d]pyrimidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.